ZL-12A probe

Targeted Protein Degradation Chemical Biology TFIIH Complex

ZL-12A probe is a stereochemically defined spirocycle acrylamide compound (C24H23N3O2; MW: 385.46) that functions as a covalent, monofunctional degrader of the transcription factor IIH (TFIIH) helicase ERCC3 (XPB). It achieves its effect by stereoselectively and covalently modifying a single cysteine residue, C342, within ERCC3, which triggers the protein's proteasomal degradation.

Molecular Formula C24H23N3O2
Molecular Weight 385.5 g/mol
Cat. No. B15135308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZL-12A probe
Molecular FormulaC24H23N3O2
Molecular Weight385.5 g/mol
Structural Identifiers
SMILESC=CC(=O)N1CC(C2(C1)CN(C2)C(=O)C3=CC4=C(C=C3)NC=C4)C5=CC=CC=C5
InChIInChI=1S/C24H23N3O2/c1-2-22(28)26-13-20(17-6-4-3-5-7-17)24(14-26)15-27(16-24)23(29)19-8-9-21-18(12-19)10-11-25-21/h2-12,20,25H,1,13-16H2/t20-/m0/s1
InChIKeyMYXSQZUOVQVGCH-FQEVSTJZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ZL-12A Probe: A Stereoselective Covalent ERCC3 Degrader for Targeted Protein Degradation Research


ZL-12A probe is a stereochemically defined spirocycle acrylamide compound (C24H23N3O2; MW: 385.46) that functions as a covalent, monofunctional degrader of the transcription factor IIH (TFIIH) helicase ERCC3 (XPB) [1]. It achieves its effect by stereoselectively and covalently modifying a single cysteine residue, C342, within ERCC3, which triggers the protein's proteasomal degradation [2]. Unlike other covalent ERCC3 ligands, ZL-12A does not cause collateral degradation of other proteins like RNA polymerases, highlighting its unique functional outcome [3]. This compound serves as a precise chemical tool for dissecting ERCC3-dependent pathways in transcription and DNA damage repair.

Why Generic ERCC3 Ligands or Inactive Enantiomers Cannot Substitute for ZL-12A Probe in Functional Studies


The biological outcome of engaging the ERCC3_C342 cysteine is critically dependent on the ligand's stereochemistry and chemical scaffold. While several compounds, including the natural product triptolide and the drug spironolactone, are known to bind the same ERCC3_C342 residue [1], they fail to induce ERCC3 degradation and instead cause divergent and often undesirable effects such as collateral RNA polymerase degradation (triptolide) or exhibit much weaker degradation activity (spironolactone) [2]. Furthermore, the use of inactive stereoisomers like ZL-12B, which does not engage ERCC3 or induce degradation, is mandatory as a negative control to confirm on-target effects [3]. Therefore, substituting ZL-12A with a generic ERCC3 binder or its inactive enantiomer will not recapitulate the specific, monofunctional degradation phenotype, rendering experiments uninterpretable.

ZL-12A Probe Quantitative Performance Evidence: Head-to-Head Comparisons and Key Metrics


ZL-12A Degrades ERCC3 with an IC50 of 5.5 μM, While the Inactive Enantiomer ZL-12B Shows No Effect

ZL-12A demonstrates a clear, concentration-dependent degradation of ERCC3 in 22Rv1 prostate cancer cells, with a calculated half-maximal inhibitory concentration (IC50) of 5.5 μM after a 3-hour treatment [1]. In contrast, the structurally identical but enantiomeric compound ZL-12B, which lacks the correct stereochemistry to bind ERCC3, does not cause any significant reduction in ERCC3 protein levels at the same concentrations, serving as a critical negative control and confirming the stereospecificity of the degradation mechanism [1].

Targeted Protein Degradation Chemical Biology TFIIH Complex

ZL-12A's ERCC3 Degradation is Proteasome-Dependent, Unlike Triptolide's Non-Degrading Covalent Binding at C342

Treatment with the proteasome inhibitor carfilzomib (2 μM) significantly rescues ZL-12A-induced ERCC3 degradation in 22Rv1 cells, confirming a proteasome-dependent mechanism (P < 0.05 to P < 0.01) [1]. This is in stark contrast to triptolide, a natural product that also covalently binds ERCC3_C342 but fails to induce ERCC3 degradation [2]. Instead, triptolide (1 μM, 3 h) causes collateral degradation of RNA polymerase II subunits, an off-target effect that ZL-12A does not share, as demonstrated by proteomic analysis showing no change in RNA polymerase II levels upon ZL-12A treatment [3].

Mechanism of Action Proteasome Covalent Probe

ZL-12A and Triptolide Cross-Antagonize Each Other's Protein Degradation Profiles

Pre-treatment of 22Rv1 cells with ZL-12A (50 μM, 3 h) completely blocks triptolide-induced degradation of RNA polymerase II subunits, demonstrating functional antagonism at the shared C342 binding site [1]. Conversely, pre-treatment with triptolide (1 μM, 1 h) also blocks ZL-12A-induced ERCC3 degradation [2]. Importantly, the inactive enantiomer ZL-12B fails to block triptolide's effects, confirming that the antagonism is stereoselective and dependent on engagement of C342 by ZL-12A [1].

Drug Antagonism Chemical Proteomics Binding Site Competition

ZL-12A Shows a Cleaner Proteomic Profile Compared to Triptolide, with No Effect on RNA Polymerase II

Mass spectrometry-based proteomic analysis of 22Rv1 cells treated with ZL-12A (50 μM, 3 h) reveals a highly restricted protein abundance profile, with ERCC3 being the primary downregulated protein [1]. This is in stark contrast to treatment with triptolide (1 μM, 3 h), which causes significant degradation of multiple RNA polymerase II subunits, a class-level inference of lower off-target risk for ZL-12A [2]. While a comprehensive, quantitative comparison of all off-targets has not been performed, the available proteomics data strongly indicate that ZL-12A does not share triptolide's primary off-target liability (RNA polymerase II degradation) [2].

Selectivity Mass Spectrometry Proteomics Off-Target Effects

ZL-12A Exhibits Greater ERCC3 Degradation Potency than Spironolactone in 22Rv1 Cells

In 22Rv1 cells, a 3-hour treatment with ZL-12A at 50 μM induces robust degradation of ERCC3, as shown by Western blotting [1]. Under identical conditions, the FDA-approved drug spironolactone (SP), which was recently found to also bind ERCC3_C342 and promote its degradation, shows a weaker effect on ERCC3 levels at 10 μM [1]. This indicates that ZL-12A is a more potent degrader in this acute assay setup.

Comparative Potency Covalent Degrader Drug Repurposing

Primary Research Applications for ZL-12A Probe Based on Validated Functional Evidence


Precise Chemical Dissection of ERCC3 Function in Transcription and DNA Repair

Researchers studying the distinct roles of the TFIIH complex in transcription initiation and nucleotide excision repair (NER) can use ZL-12A to rapidly and selectively deplete the ERCC3 helicase subunit [1]. Unlike triptolide, which causes collateral RNA polymerase II degradation and confounds transcriptional readouts, ZL-12A provides a cleaner loss-of-function model, allowing for more accurate assessment of ERCC3's specific contributions to these pathways [2]. The availability of the inactive stereoisomer ZL-12B is critical for these studies to control for any off-target effects of the chemical scaffold itself [3].

Validating ERCC3_C342 as a Therapeutic Target with Monofunctional Degraders

In drug discovery programs evaluating the therapeutic potential of targeting the ERCC3_C342 site, ZL-12A serves as a benchmark compound. Its ability to induce proteasome-mediated degradation provides a distinct pharmacological mechanism compared to simple enzymatic inhibition [1]. Furthermore, its cross-antagonism with triptolide offers a powerful orthogonal assay to confirm target engagement and to dissect the functional consequences of occupying this specific cysteine residue in cells, differentiating it from other putative ERCC3 inhibitors that may not covalently modify C342 or induce degradation [2].

Investigating Proteasome-Dependent Degradation Signaling Pathways

ZL-12A is a valuable tool for exploring the cellular machinery that links covalent protein modification to proteasomal degradation. Studies using ZL-12A have already identified a requirement for the cullin-RING E3 ubiquitin ligase adaptor FBXL18 in mediating ERCC3 degradation, a finding confirmed by showing ZL-12A fails to degrade ERCC3 in FBXL18 knockout cells [1]. Researchers can use ZL-12A in genetic screens or biochemical fractionation studies to map the specific ubiquitin ligases and chaperones responsible for routing covalently modified ERCC3 to the proteasome, providing fundamental insights into cellular protein quality control mechanisms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for ZL-12A probe

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.